5-(sec-butoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
5-(sec-butoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride is a complex organic compound that features a pyrazole ring substituted with sec-butoxymethyl and isobutyl groups, along with a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-butoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of sec-Butoxymethyl and Isobutyl Groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.
Sulfonyl Chloride Introduction: The sulfonyl chloride group can be introduced by reacting the pyrazole derivative with chlorosulfonic acid or thionyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(sec-butoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The pyrazole ring and the alkyl groups can undergo oxidation or reduction under appropriate conditions.
Electrophilic Aromatic Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions, although the presence of electron-withdrawing groups may influence the reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Sulfonamides and Sulfonates: Formed from nucleophilic substitution reactions.
Oxidized or Reduced Pyrazole Derivatives: Depending on the specific oxidation or reduction conditions used.
Scientific Research Applications
5-(sec-butoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Can be used to study the effects of sulfonyl chloride-containing compounds on biological systems.
Industrial Applications: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(sec-butoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride largely depends on the specific application. In nucleophilic substitution reactions, the sulfonyl chloride group acts as an electrophile, facilitating the attack by nucleophiles. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent modification or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
5-(sec-butoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
5-(sec-butoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonate: Contains a sulfonate group instead of sulfonyl chloride.
Uniqueness
5-(sec-butoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
5-(butan-2-yloxymethyl)-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O3S/c1-5-10(4)18-8-11-12(19(13,16)17)6-14-15(11)7-9(2)3/h6,9-10H,5,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCXCRWWMJFFNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=C(C=NN1CC(C)C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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